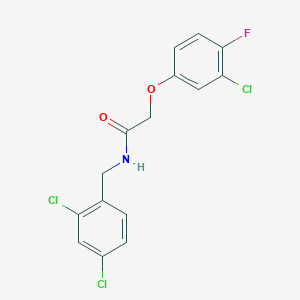
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide, also known as CFN-99554-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes or pathways involved in inflammation, cancer, and fungal growth. For example, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of Candida albicans. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antioxidant properties.
実験室実験の利点と制限
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory, anticancer, and antifungal properties. However, there are also some limitations to using 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research related to 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide. One area of focus could be on elucidating its mechanism of action and identifying specific targets for its activity. Another area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to evaluate the efficacy and safety of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide in animal models and clinical trials.
合成法
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 3-chloro-4-fluoroaniline, which is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with acetic anhydride and a catalyst to yield the final product, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide.
科学的研究の応用
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide has been shown to have antifungal activity against Candida albicans.
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO2/c16-10-2-1-9(12(17)5-10)7-20-15(21)8-22-11-3-4-14(19)13(18)6-11/h1-6H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFWCYEFYIPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-fluorophenoxy)-N-(2,4-dichlorobenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

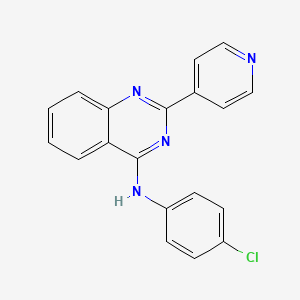
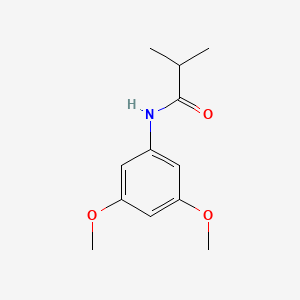

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)
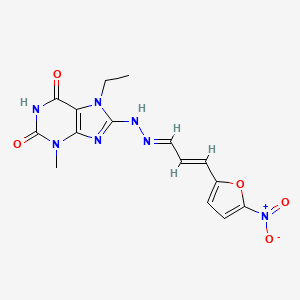

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)
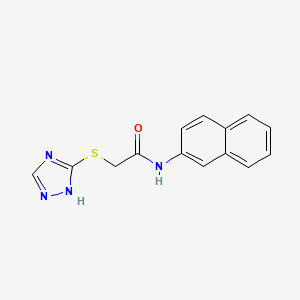
![2-[4-(acetylamino)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5779969.png)
![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)